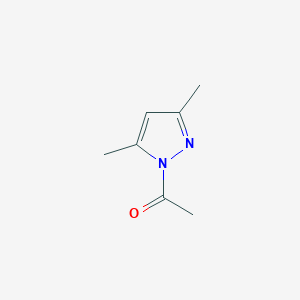

1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-6(2)9(8-5)7(3)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYMIRMFIZXRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363337 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-63-0 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Pyrazole Chemistry in Organic Synthesis

Pyrazole (B372694), a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, was first named by German chemist Ludwig Knorr in 1883. nih.gov Its formal synthesis was achieved by Edward Buchner in 1889. nih.gov The initial breakthrough in accessing substituted pyrazoles came with the Knorr pyrazole synthesis in 1883, a condensation reaction between hydrazine (B178648) derivatives and 1,3-dicarbonyl compounds. nih.gov This method remains a fundamental strategy in heterocyclic synthesis.

Over the past century, the chemistry of pyrazoles has undergone significant evolution. nih.gov Initially recognized for their use in dyes, their applications have expanded dramatically into pharmaceuticals and agrochemicals. globalresearchonline.net This expansion is largely due to the pyrazole nucleus being identified as a "privileged scaffold"—a molecular framework that is able to provide ligands for diverse biological receptors. nih.govtandfonline.com Consequently, the pyrazole ring is a key component in numerous commercially successful drugs. tandfonline.com Modern synthetic chemistry has introduced a variety of innovative methods for pyrazole synthesis, including multicomponent reactions, microwave-assisted synthesis, and the use of transition-metal catalysts, allowing for more efficient and diverse production of pyrazole derivatives. nih.gov

Rationale for Focused Academic Research on 1 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanone

The academic interest in 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone stems from the well-established biological significance of the pyrazole (B372694) core and its substituted analogues. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, as detailed in the table below.

| Reported Biological Activities of Pyrazole Derivatives |

| Anticancer / Cytotoxic |

| Anti-inflammatory |

| Antimicrobial (Antibacterial, Antifungal) |

| Antiviral |

| Analgesic |

| Anticonvulsant |

| Antidepressant |

| This table is generated based on data from multiple sources. globalresearchonline.netmdpi.comontosight.ainih.gov |

The compound this compound, also known as 1-acetyl-3,5-dimethylpyrazole, serves as a crucial intermediate for creating more complex molecules that can be screened for these biological activities. The 3,5-dimethylpyrazole (B48361) moiety is a common structural feature in many biologically active compounds, making the title compound an attractive starting point for medicinal chemistry campaigns. mdpi.com

Research has specifically utilized this compound and its precursors to synthesize novel series of compounds, such as oxime ethers and azopyrazoles, for biological evaluation. mdpi.comjocpr.com For instance, derivatives have been synthesized and subsequently found to be active against human colon cancer and lung adenocarcinoma cell lines, demonstrating the rationale of using this specific compound as a scaffold for developing new potential therapeutic agents. mdpi.com

Scope and Objectives of Scholarly Investigation Pertaining to 1 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanone

Classical Synthetic Approaches to the this compound Scaffold

Traditional methods for synthesizing the this compound core structure rely on foundational organic reactions, primarily acylation of a pre-formed pyrazole ring and condensation reactions to build the heterocyclic ring system from acyclic precursors.

Acylation Reactions Involving Pyrazole Derivatives

A direct and common method for the synthesis of this compound is the N-acylation of 3,5-dimethylpyrazole (B48361). This reaction involves treating the pyrazole with an acetylating agent. Acetyl chloride is frequently used for this purpose in the presence of a base, such as pyridine (B92270). jocpr.comjocpr.com The reaction is typically performed at a reduced temperature (0-5 °C) to control its exothermicity. jocpr.comjocpr.com Pyridine acts as both a solvent and a scavenger for the hydrochloric acid byproduct generated during the reaction. jocpr.comjocpr.com

The general mechanism involves the nucleophilic attack of one of the nitrogen atoms of the 3,5-dimethylpyrazole ring on the electrophilic carbonyl carbon of acetyl chloride. Due to the symmetry of 3,5-dimethylpyrazole, acylation at either nitrogen atom (N1 or N2) results in the same product, simplifying the purification process. After the reaction is complete, the mixture is typically poured into ice water, and the product precipitates, which can then be filtered and purified. jocpr.com

Cyclization Reactions and Precursor Transformations

The synthesis of the target compound can also be viewed through the lens of precursor transformations, where the final step is the formation of the pyrazole ring itself. The most notable example is the Knorr pyrazole synthesis, which involves the cyclization of a β-diketone with a hydrazine (B178648) derivative. mdpi.com In this context, acetylacetone (B45752) (pentane-2,4-dione) serves as the 1,3-dicarbonyl precursor that provides the carbon backbone of the pyrazole ring. orgsyn.orgresearchgate.net

Hydrazine/Hydrazide and 1,3-Diketone Condensation Pathways

The most fundamental route to the pyrazole core is the Paal-Knorr synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com For the direct synthesis of this compound, this pathway would theoretically involve the reaction of acetylacetone with acethydrazide. chemicalbook.com

The reaction proceeds via the cyclocondensation of the hydrazine derivative with the two carbonyl groups of the 1,3-diketone. mdpi.com This method is highly effective and straightforward for producing a wide array of polysubstituted pyrazoles. mdpi.com An innovative one-pot approach developed by Heller and Natarajan involves the in situ synthesis of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine to form the pyrazole. mdpi.comorganic-chemistry.org This method is noted for its speed, generality, and chemoselectivity, allowing for the synthesis of previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| N-Acylation | 3,5-dimethylpyrazole, Acetyl chloride | Direct, efficient functionalization of a pre-existing pyrazole ring. | jocpr.com, jocpr.com |

| Cyclization/Transformation | Acetylacetone, Hydrazine hydrate (B1144303)/sulfate | Formation of the pyrazole ring followed by a separate acylation step. | orgsyn.org, researchgate.net |

| Hydrazide Condensation | Acetylacetone, Acethydrazide | Direct formation of the N-acylated pyrazole in a single cyclocondensation step. | chemicalbook.com |

| One-Pot Diketone/Pyrazole Synthesis | Ketone, Acid chloride, Hydrazine | In situ generation of the 1,3-diketone followed by immediate cyclization; highly efficient. | organic-chemistry.org, mdpi.com |

Advanced Synthetic Strategies for this compound and Related Structural Motifs

Modern synthetic chemistry offers advanced techniques to overcome the limitations of classical methods, such as long reaction times, harsh conditions, and lack of regioselectivity in the synthesis of analogues.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. alliedacademies.org This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. alliedacademies.orgnih.gov The synthesis of pyrazole derivatives is well-suited for microwave methodology. alliedacademies.org

In the context of synthesizing this compound and its analogues, microwave irradiation can be applied to the classical condensation reaction of 1,3-diketones and hydrazines. nih.gov This approach offers a rapid, reproducible, and scalable process that aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. alliedacademies.orgdergipark.org.tr For instance, one-pot, three-component syntheses of complex pyrazole scaffolds have been successfully carried out under microwave irradiation, demonstrating the efficiency of this method. nih.gov

Regioselective Synthesis Methodologies

While the synthesis of this compound from 3,5-dimethylpyrazole is straightforward due to the molecule's symmetry, the synthesis of its structural analogues often presents challenges related to regioselectivity. When an unsymmetrical 1,3-diketone reacts with hydrazine, or when a symmetrical diketone like acetylacetone reacts with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomeric pyrazoles can be formed. nih.govbeilstein-journals.org

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Drastically reduced reaction times, higher yields, eco-friendly. | nih.gov, alliedacademies.org |

| Regioselective Control | Employs specific catalysts, precursors (e.g., enaminones), or conditions to direct the reaction to a single isomer. | Prevents formation of isomeric mixtures, simplifies purification, and improves yield of the target analogue. | beilstein-journals.org, nih.gov, mdpi.com |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. These approaches are advantageous as they reduce the need for purification of intermediates, save time, and minimize solvent waste.

A notable one-pot, three-component approach involves the reaction of acid chlorides, terminal alkynes, and hydrazine, catalyzed by a palladium-copper system (Pd(PPh3)2Cl2/CuI), to yield 3,5-disubstituted-1H-pyrazoles. researchgate.net In this sequence, the acid chloride and terminal alkyne first couple to form an α,β-unsaturated ynone intermediate. This intermediate is not isolated but is converted in situ into the final pyrazole product through a cycloaddition reaction with hydrazine. researchgate.net While this method has proven effective for generating 3,5-diaryl-1H-pyrazoles in moderate to good yields, its application with aliphatic alkynes has resulted in significantly lower yields. researchgate.net

Another efficient one-pot catalytic synthesis produces 1H-pyrazole-1-carbothioamide derivatives. This reaction combines hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com The proposed mechanism begins with the nucleophilic attack of hydrazine hydrate on the isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This is followed by a series of reactions leading to the final cyclized product, often with high yields and short reaction times. biointerfaceresearch.com

The general procedure for a three-component synthesis of pyrazoles can be summarized as follows:

| Step | Action |

| 1 | A mixture of a palladium catalyst (e.g., PdCl2(PPh3)2), a copper co-catalyst (e.g., CuI), a base (e.g., Et3N), an acid chloride, and a terminal alkyne is prepared in a suitable solvent like THF. |

| 2 | The mixture is stirred at room temperature to allow for the formation of the ynone intermediate. |

| 3 | Hydrazine hydrate is added to the reaction mixture. |

| 4 | The reaction is heated to facilitate the cyclocondensation reaction, yielding the desired pyrazole derivative. |

This methodology highlights the power of MCRs in streamlining the synthesis of substituted pyrazoles, although the specific synthesis of this compound via this route would require the selection of appropriate acetyl-containing starting materials.

N-Alkylation Pathways for the Synthesis of this compound Derivatives

N-alkylation of a pre-formed pyrazole ring is a common and versatile method for introducing a variety of substituents at the N1 position, leading to a diverse range of derivatives. This approach is particularly useful for synthesizing analogues of this compound.

A primary method for synthesizing derivatives such as 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone involves the N-alkylation of 3,5-dimethylpyrazole with a suitable electrophile, like 1-aryl-2-bromoethanone. mdpi.com This reaction is a classical nucleophilic substitution where the nitrogen of the pyrazole ring attacks the electrophilic carbon of the bromo-ketone, displacing the bromide ion. This pathway has been successfully employed to obtain various ketone derivatives in high yields. mdpi.com

Alternative N-alkylation strategies have also been developed to overcome limitations such as the need for strong bases or high temperatures. One such method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org This approach allows for the N-alkylation of pyrazoles under milder, acid-catalyzed conditions, providing good yields for benzylic, phenethyl, and benzhydryl groups. semanticscholar.org For unsymmetrical pyrazoles, this method typically yields a mixture of regioisomers, with the major product dictated by steric hindrance. semanticscholar.org

Furthermore, gas-phase N-alkylation over solid acid catalysts represents an industrially viable method. In this process, a non-substituted pyrazole derivative and an alcohol are vaporized and passed through a reactor containing a catalyst like γ-alumina or silica (B1680970) at high temperatures (200-350°C). google.com This continuous flow method can produce N-alkylpyrazoles with high yields and selectivity. google.com

| Method | Electrophile | Catalyst/Conditions | Key Features |

| Classical | Alkyl Halides (e.g., 1-aryl-2-bromoethanone) | Base (e.g., NaOH, K2CO3) | Widely used, good yields for activated halides. mdpi.com |

| Acid-Catalyzed | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Milder conditions, avoids strong bases. semanticscholar.org |

| Gas-Phase | Alcohols | Solid Acid Catalyst (e.g., γ-alumina) | Industrially scalable, continuous flow process. google.com |

| Mitsunobu Reaction | Alcohols | DEAD, PPh3 | Alternative for specific alcohol substrates. |

These diverse N-alkylation pathways provide chemists with a robust toolkit for the synthesis and modification of pyrazole-containing compounds, enabling the creation of extensive libraries of derivatives for further study.

Optimization of Reaction Conditions and Scalability Considerations in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency, while scalability is essential for transitioning a synthesis from a laboratory setting to pilot or industrial production. For pyrazole synthesis, key parameters that are often optimized include temperature, solvent, and catalyst choice.

In the synthesis of substituted pyrazoles, temperature can be a critical factor controlling reaction outcomes. For instance, a temperature-controlled divergent synthesis has been developed that can selectively produce either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials by simply adjusting the reaction temperature. nih.gov The optimization of a regiocontrolled pyrazole synthesis showed that while reactions at room temperature failed to proceed, increasing the temperature led to the desired product, with the choice of solvent also influencing the regioisomeric ratio. acs.orgnih.gov

The transition from lab-scale to large-scale synthesis introduces significant challenges, including heat management, mass transfer, and safety. A case study on scaling up the synthesis of 3,5-diamino-1H-pyrazole from a 1 g to a 400 g scale highlights these considerations. nih.gov The process, which involved a potentially hazardous diazonium intermediate, was adapted from a batch process to a continuous flow system. This change allowed for better control of the slightly exothermic reaction by using a coil reactor, ensuring a constant temperature and minimizing risks associated with the accumulation of unstable intermediates. nih.gov The solvent was then removed in vacuo to provide the crude intermediate, which was used directly in the subsequent ring-closure step. nih.gov

The following table outlines key considerations when optimizing and scaling up pyrazole synthesis:

| Parameter | Optimization Focus (Lab-Scale) | Scalability Consideration (Large-Scale) |

| Temperature | Maximizing yield and regioselectivity; determining optimal reaction kinetics. nih.govacs.org | Managing exotherms; ensuring uniform heating/cooling in large reactors; potential for flow chemistry to improve heat transfer. nih.gov |

| Solvent | Solubility of reactants; influence on reaction rate and selectivity; ease of removal. acs.org | Cost, safety (flammability), environmental impact, and recovery/recycling. |

| Reagent Addition | Typically manual or via syringe pump. | Controlled addition rates to manage reaction rate and temperature; use of automated dosing systems. |

| Mixing | Magnetic or overhead stirring. | Ensuring efficient mixing in large volumes to avoid localized concentration gradients; impeller design and speed are critical. |

| Work-up/Purification | Liquid-liquid extraction, column chromatography. chemicalbook.com | Minimizing solvent use; crystallization instead of chromatography; filtration and drying equipment. |

Successful scaling requires a thorough understanding of the reaction's physical and chemical parameters, often necessitating process modifications to ensure safety, efficiency, and reproducibility on a larger scale. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the pyrazole and acetyl groups, while more advanced techniques can further refine the structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of pyrazole derivatives provides valuable information about the electronic environment of the protons. In derivatives of this compound, the chemical shifts of the pyrazole ring protons and the methyl groups are particularly diagnostic.

For instance, in a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, the proton of the pyrazole ring (=CH) typically appears as a singlet in the range of δ 5.67–5.72 ppm. jocpr.com The two methyl groups attached to the pyrazole ring are often observed as two distinct singlets between δ 1.98 and 2.21 ppm, indicating different chemical environments. jocpr.com The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole ring resonate as a singlet between δ 4.9 and 5.5 ppm. jocpr.com

In the case of 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone, the pyrazole proton appears at δ 5.72 ppm (singlet), and the two methyl groups on the pyrazole ring are observed at δ 2.32 ppm (singlet) and δ 2.20 ppm (singlet) in CDCl₃. chemicalbook.com The protons of the acetyl group's methyl appear at δ 2.48 ppm (singlet). chemicalbook.com

For 1-[(4-(4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone, the two methyl groups on the pyrazole ring show singlets at δ 2.58 and δ 2.68 ppm in CDCl₃. jocpr.com

These examples demonstrate that the substitution pattern on the pyrazole ring and its side chains significantly influences the chemical shifts of the protons, yet the characteristic signals remain within predictable regions.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for selected this compound Derivatives in CDCl₃

| Compound | Pyrazole-H (C4-H) | Pyrazole-CH₃ (C3-CH₃) | Pyrazole-CH₃ (C5-CH₃) | Acetyl-CH₃ | Other Protons |

| 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone chemicalbook.com | 5.72 (s) | 2.32 (s) | 2.20 (s) | 2.48 (s) | 7.80 (d), 6.75 (d), 5.45 (t), 5.40 (d) |

| 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone jocpr.com | - | 2.58 (s) | 2.68 (s) | - | 7.33-7.53 (m) |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives jocpr.com | 5.67-5.72 (s) | 1.98-2.21 (s) | 1.98-2.21 (s) | - | 4.9-5.5 (s, -CH₂-), 6.8-8.1 (m, Ar-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the acetyl group are characteristic.

For 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone, the carbonyl carbon of the ethanone (B97240) group appears at δ 195.95 ppm. chemicalbook.com The carbons of the pyrazole ring are observed at δ 147.53 (C3), 105.55 (C4), and 138.22 (C5) ppm. chemicalbook.com The methyl carbons on the pyrazole ring resonate at δ 12.85 and 10.59 ppm, while the acetyl methyl carbon is found at δ 25.49 ppm. chemicalbook.com

In a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives, the carbonyl carbon of the ethanone moiety is typically found in the range of δ 187-192 ppm. jocpr.com The pyrazole ring carbons C3 and C5 appear around δ 148 and 140 ppm, respectively, while C4 is observed near δ 105 ppm. jocpr.com The methyl carbons attached to the pyrazole ring generally resonate between δ 10 and 14 ppm. jocpr.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for selected this compound Derivatives

| Compound | C=O | Pyrazole-C3 | Pyrazole-C4 | Pyrazole-C5 | Pyrazole-CH₃ | Pyrazole-CH₃ | Acetyl-CH₃ |

| 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone (in CDCl₃) chemicalbook.com | 195.95 | 147.53 | 105.55 | 138.22 | 12.85 | 10.59 | 25.49 |

| 1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone derivative (in CDCl₃) jocpr.com | 191.77 | 148.49 | 105.96 | 140.52 | 13.53 | 11.03 | - |

| 2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione (in DMSO-d₆) tsijournals.com | 164.40, 168.52 | 140.24 | 105.24 | 146.64 | 13.20 | 10.68 | - |

Specialized NMR Techniques for Structural Confirmation (e.g., 2D NMR, Diffusion NMR)

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives.

COSY experiments establish correlations between coupled protons, typically those on adjacent carbon atoms. This would be useful in confirming the connectivity within substituted side chains attached to the pyrazole ring.

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, for instance, confirming the connection between the acetyl group and the N1 position of the pyrazole ring through correlations between the acetyl protons and the pyrazole ring carbons (C3 and C5).

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, the most prominent absorption band is that of the carbonyl (C=O) group of the acetyl moiety.

This C=O stretching vibration is typically strong and appears in the region of 1670-1730 cm⁻¹. For example, in 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone, a strong C=O absorption is observed at 1670 cm⁻¹. chemicalbook.com In a series of 1-[(4-(4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone derivatives, the C=O stretch is found around 1685 cm⁻¹. jocpr.comresearchgate.net

Other characteristic vibrations include:

C-H stretching: Aromatic and pyrazole C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-N stretching: These vibrations also contribute to the fingerprint region of the spectrum.

The IR spectrum of the parent 3,5-dimethylpyrazole shows characteristic bands for N-H stretching (a broad band around 3100-3400 cm⁻¹) which disappears upon N-acetylation, providing clear evidence of the reaction at the N1 position. nih.govspectrabase.com

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for selected this compound Derivatives

| Compound | ν(C=O) | ν(C=N), ν(C=C) | ν(C-H) | Other Bands |

| 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone chemicalbook.com | 1670 (s) | 1580 (s) | 2900 (m) | 3260 (m, N-H) |

| 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone researchgate.net | 1685 (s) | 1500 (s) | - | - |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivative jocpr.com | - | 1553 (s) | 3150, 3054, 2939 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected at an m/z value corresponding to its molecular weight (138.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

Key fragmentation pathways for this compound would likely involve:

Loss of the acetyl group: Cleavage of the N-C(O) bond could lead to a fragment corresponding to the 3,5-dimethylpyrazolyl cation.

Loss of a methyl radical: Fragmentation of the acetyl group could result in the loss of a methyl radical (CH₃•), leading to an [M-15]⁺ peak.

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, leading to smaller, characteristic ions.

For example, the FAB-MS of 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone shows a prominent [M+1]⁺ peak at m/z 244, confirming its molecular weight. chemicalbook.com

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

While the crystal structure of the parent this compound has not been reported in the reviewed literature, the structures of several of its derivatives have been determined. These studies reveal important conformational features.

For example, the crystal structure of (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone shows that the pyrazole rings are not coplanar with the indolizine (B1195054) system, exhibiting significant dihedral angles. publishatcj.com In another example, 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, the pyrazole and phenyl rings are nearly coplanar, with dihedral angles between 4.90° and 16.05°.

These studies on derivatives indicate that the planarity of the pyrazole ring is generally maintained, but the orientation of the acetyl group and other substituents can vary depending on steric and electronic factors, as well as crystal packing forces. The determination of the crystal structure of the parent compound would provide a valuable benchmark for understanding the conformational preferences of this important class of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For this compound, the spectrum would be expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The pyrazole ring, being an aromatic heterocycle, contains a conjugated π-electron system. The acetyl group introduces a carbonyl chromophore (C=O), which has non-bonding electrons (n) on the oxygen atom.

The high-energy π→π* transitions, originating from the pyrazole ring's conjugated system, are typically observed in the shorter wavelength region of the UV spectrum (around 200-280 nm). These transitions are generally characterized by high molar absorptivity (ε). A study on pyrazole azo dyes noted that the 3-methyl-1H-pyrazole chromophore contributes to absorption peaks in the 216–223 nm range. nih.gov The n→π* transition, associated with the carbonyl group, is expected to appear at a longer wavelength (typically >280 nm). This transition is formally forbidden and thus usually results in a weak absorption band with low molar absorptivity. The exact position (λmax) and intensity of these bands are influenced by the solvent polarity.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|---|

| π→π* | Pyrazole ring (conjugated system) | ~200-280 | High |

Note: This table is based on theoretical principles and data from related compounds, as specific experimental data for this compound was not available.

Elemental Analysis and Chromatographic Purity Assessment Techniques

Elemental analysis and chromatography are fundamental techniques for verifying the empirical formula and assessing the purity of a synthesized compound.

Elemental Analysis This combustion-based technique provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental results are then compared with the theoretically calculated values based on the molecular formula (C₇H₁₀N₂O) to confirm its elemental composition. For this compound, with a molecular weight of 138.17 g/mol , the theoretical percentages would be calculated as follows.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 60.85 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 7.30 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.28 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.58 |

| Total | | | | 138.17 | 100.00 |

Note: Experimental "found" values from a laboratory analysis would be required to validate these theoretical percentages.

Chromatographic Purity Assessment Chromatographic methods are essential for determining the purity of a compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. For purification of this compound, column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 20% ethyl acetate in hexane) has been reported as a suitable purification method. nih.gov The purity can be assessed by the presence of a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique for assessing purity. A reversed-phase HPLC (RP-HPLC) method would be appropriate for this compound. A typical setup might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks at a specific detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. GC separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data, which helps in identifying the compound based on its fragmentation pattern and molecular ion peak. This method can simultaneously confirm the identity and assess the purity of this compound.

Reactivity Profiles and Mechanistic Investigations of 1 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanone

Derivatization Reactions and Strategic Functional Group Transformations

The chemical architecture of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, featuring a reactive ketone carbonyl group and an aromatic pyrazole (B372694) ring, allows for a range of functional group transformations. These reactions are pivotal for synthesizing new derivatives with tailored properties.

Formation of Oxime Derivatives and Subsequent Etherification

The ketone functionality of this compound is a prime site for nucleophilic addition reactions. A common transformation is its conversion into an oxime, which can be further derivatized to form oxime ethers.

While specific literature detailing the oximation of this compound is not extensively documented, the reaction follows a well-established pathway for ketones. Typically, the ketone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate (B1210297), in a solvent like ethanol. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime, this compound oxime.

Subsequent etherification of the oxime derivative can be achieved through a Williamson ether synthesis-type reaction. The oxime is first deprotonated with a base (e.g., sodium hydroxide) to form a nucleophilic oximate anion. This anion is then treated with an alkyl halide (e.g., iodomethane (B122720) or 1-bromo-2-methylpropane) in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding O-alkyl oxime ether. This two-step process transforms the carbonyl group into a more complex and often more lipophilic oxime ether moiety.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in this compound is aromatic and can undergo substitution reactions. The N-acetyl group is electron-withdrawing, which influences the reactivity of the ring. However, the C4 position remains susceptible to electrophilic attack.

A key example of this reactivity is the synthesis of C4-substituted azo derivatives. jocpr.com While the target compound itself is the final product of N-acylation, its synthesis from a C4-substituted precursor highlights the ring's reactivity. The process begins with the electrophilic substitution of 3,5-dimethyl-1H-pyrazole at the C4 position with a diazonium salt, such as one derived from 4-chloroaniline. This forms a 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole intermediate. jocpr.com

This intermediate, which possesses a free NH group on the pyrazole ring, is then subjected to N-acylation to introduce the ethanone (B97240) moiety. This strategic functional group transformation is achieved by reacting the C4-substituted pyrazole with acetyl chloride in the presence of a base like pyridine (B92270). jocpr.com The reaction involves the nucleophilic attack of the pyrazole's N1 nitrogen on the electrophilic carbonyl carbon of acetyl chloride, yielding the final product, 1-[4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanone. jocpr.com

| Starting Material | Reagent | Solvent/Base | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole | Acetyl chloride | Pyridine | 0-5°C, then room temp for 1-2h | 1-[4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanone | jocpr.com |

Mechanistic Pathways of Critical Reactions Involving the this compound Moiety

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic routes.

The formation of oximes from the ketone group proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethanone group. This forms a tetrahedral intermediate, which then undergoes proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime.

Etherification of the resulting oxime follows an SN2 pathway. A base abstracts the acidic proton from the oxime's hydroxyl group, creating a potent nucleophile (the oximate anion). This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-O-R linkage of the ether.

Electrophilic substitution at the C4 position of the 3,5-dimethylpyrazole (B48361) precursor, such as the azo coupling described previously, follows the general mechanism for electrophilic aromatic substitution. The diazonium ion (the electrophile) is attacked by the electron-rich C4 carbon of the pyrazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). A base then removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the C4-substituted product. rrbdavc.org

The subsequent N-acylation of the pyrazole ring is a nucleophilic acyl substitution. The lone pair of electrons on the N1 nitrogen of the pyrazole ring attacks the carbonyl carbon of acetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and resulting in the N-acylated pyrazole.

Tandem Reactions and Cascade Processes Utilizing this compound Precursors

Tandem and cascade reactions offer efficient pathways for synthesizing complex molecules in a single operation by combining multiple bond-forming events. However, based on a review of the available scientific literature, there are no well-documented examples of tandem or cascade reactions that specifically utilize this compound or its immediate precursors as the primary substrate to build more complex molecular frameworks. Research in this area appears to be limited, presenting a potential avenue for future synthetic exploration.

Structure-Reactivity Relationships within the this compound Framework

The reactivity of this compound is a direct consequence of its molecular structure. The key structural features governing its chemical behavior are the N-acetyl group, the methyl groups at positions C3 and C5, and the pyrazole ring itself.

N-Acetyl Group : This group is strongly electron-withdrawing due to the resonance effect of the carbonyl group. This has two major consequences:

It deactivates the pyrazole ring towards electrophilic attack compared to the parent 3,5-dimethylpyrazole. The electron density of the ring is reduced, making it less nucleophilic.

It makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack, which is the basis for the derivatization reactions like oxime formation.

Methyl Groups (C3 and C5) : These groups are weakly electron-donating through an inductive effect. They slightly increase the electron density of the pyrazole ring, partially counteracting the deactivating effect of the N-acetyl group. They also provide steric hindrance around the adjacent nitrogen (N2) and carbon atoms.

Pyrazole Ring : The inherent aromaticity of the pyrazole ring drives its tendency to undergo substitution rather than addition reactions. The electronic distribution within the ring directs electrophiles to the C4 position. This position is electronically favored for attack as it avoids the formation of unstable intermediates with a positive charge on an electronegative nitrogen atom. rrbdavc.org

Coordination Chemistry of 1 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanone As a Ligand

Identification of Donor Atom Characteristics and Ligand Properties within the 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Scaffold

The this compound molecule possesses two potential donor atoms for coordination to metal centers: the nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the ethanone (B97240) (acetyl) group. The pyrazole moiety is a well-established N-donor, and the presence of the acetyl group introduces a carbonyl oxygen that can also participate in coordination.

The ligand can act as a monodentate donor through the pyrazole nitrogen atom. This is a common coordination mode for pyrazole derivatives. However, the proximity of the acetyl group allows for the possibility of chelation, where the ligand coordinates to a metal center through both the pyrazole nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a key feature of its ligand properties. The nature of the metal ion, the reaction conditions, and the presence of other competing ligands will influence whether the ligand coordinates in a monodentate or bidentate fashion.

The electronic properties of the pyrazole ring, influenced by the electron-withdrawing acetyl group, can also affect the donor strength of the nitrogen atom. This interplay of electronic and steric factors within the ligand scaffold is crucial in determining the structure and stability of the resulting metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. analis.com.my The resulting complexes can be characterized by various spectroscopic techniques to elucidate their structure and bonding.

Complexes of a closely related ligand, 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone, have been synthesized with several transition metals, including Cr(III), Co(II), Ni(II), Cu(II), and Cd(II). These syntheses are typically achieved by refluxing the ligand with the corresponding metal chloride in an ethanolic solution. Similar synthetic strategies can be applied to this compound.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic C=O stretching frequency for the acetyl group. Upon coordination to a metal ion through the carbonyl oxygen, this band is expected to shift to a lower frequency, indicating a weakening of the C=O bond. Similarly, changes in the vibrational frequencies of the pyrazole ring can indicate coordination through the nitrogen atom. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. analis.com.my

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. For instance, in the case of Ni(II) complexes, the number and position of the d-d transition bands can help distinguish between octahedral and tetrahedral geometries. The π → π* transitions of the pyrazole and acetyl groups in the ligand may also be affected by complexation. analis.com.my

The following table summarizes typical spectroscopic data for transition metal complexes with pyrazole-type ligands.

| Metal Ion | Geometry | Key Spectroscopic Features |

| Cu(II) | Often distorted octahedral or square planar | Broad d-d transition bands in the visible region. |

| Zn(II) | Typically tetrahedral or octahedral | d-d transitions are not observed. Charge transfer bands may appear in the UV region. |

| Cd(II) | Usually tetrahedral or octahedral | No d-d transitions. Spectroscopic changes primarily observed in the ligand-based transitions. |

| Ni(II) | Octahedral or tetrahedral | Multiple d-d transitions in the visible and near-IR regions, characteristic of the specific geometry. |

Data inferred from studies on similar pyrazole-based ligands.

While specific studies on Pd(II), Pt(II), and Hg(II) complexes of this compound are limited, the known affinity of these soft metal ions for nitrogen and sometimes oxygen donors suggests that stable complexes could be formed.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of metal complexes. For complexes involving pyrazole-based ligands, this method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

A study on a copper(II) complex with the parent 3,5-dimethyl-1H-pyrazole (DMPZ), Cu(H₂O)(DMPZ)₂C₂O₄, revealed a distorted square-pyramidal coordination environment around the Cu(II) ion. dnu.dp.ua The equatorial plane is formed by two nitrogen atoms from two monodentate DMPZ ligands and two oxygen atoms from a chelating oxalate (B1200264) anion. dnu.dp.ua An oxygen atom from a water molecule occupies the axial position. dnu.dp.ua This demonstrates the capacity of the 3,5-dimethyl-1H-pyrazole moiety to coordinate to metal centers.

The following table presents representative crystallographic data for a related copper(II) complex with 3,5-dimethyl-1H-pyrazole.

| Compound | Crystal System | Space Group | Key Coordination Features |

| Cu(H₂O)(DMPZ)₂C₂O₄ | Triclinic | P-1 | Distorted square-pyramidal Cu(II) center. dnu.dp.ua |

DMPZ = 3,5-dimethyl-1H-pyrazole

Elucidation of Binding Modes and Geometries in Coordination Complexes

Based on the structural characteristics of this compound and crystallographic studies of related compounds, several binding modes and coordination geometries can be anticipated.

Binding Modes:

Monodentate: The ligand can coordinate to a metal ion solely through the N2 atom of the pyrazole ring. This is more likely to occur if the metal ion has a strong preference for nitrogen donors or if steric hindrance prevents the acetyl group from approaching the metal center.

Bidentate Chelating: The ligand can form a five-membered chelate ring by coordinating through both the pyrazole nitrogen and the acetyl oxygen. This mode is often favored due to the thermodynamic stability of chelate rings.

Bridging: In polynuclear complexes, the pyrazole ring can act as a bridge between two metal centers, with each nitrogen atom coordinating to a different metal ion. The acetyl group could potentially remain uncoordinated or coordinate to one of the metal centers.

Coordination Geometries: The geometry of the resulting complex is influenced by the coordination number of the metal ion and the nature of the ligands.

Tetrahedral: For metal ions like Zn(II) and Cd(II), a tetrahedral geometry is common, especially with a 1:2 metal-to-ligand ratio.

Square Planar: This geometry is often observed for Pd(II) and Pt(II) complexes and can also occur with Ni(II) and Cu(II).

Octahedral: Many transition metals, including Cu(II), Ni(II), and Co(II), can form octahedral complexes, typically with a 1:2 metal-to-ligand ratio and two additional monodentate ligands (e.g., water, halides) or with a 1:3 ratio if the ligand acts as a monodentate donor.

Square-Pyramidal: As seen in the copper complex with 3,5-dimethyl-1H-pyrazole, five-coordinate geometries are also possible. dnu.dp.ua

Analysis of Ligand Field Parameters and Metal-Ligand Bonding Characteristics

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in transition metal complexes. wpmucdn.com It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. libretexts.org The analysis of ligand field parameters, derived from electronic spectra, provides insights into the strength of the metal-ligand bond and the nature of the coordination environment. researchgate.net

Key ligand field parameters include:

The Ligand Field Splitting Parameter (Δo for octahedral, Δt for tetrahedral): This parameter quantifies the energy difference between the sets of d-orbitals in a given ligand field. A larger Δ value indicates a stronger ligand field and a stronger metal-ligand interaction.

The Racah Parameter (B): This parameter relates to the interelectronic repulsion within the d-orbitals. A reduction in the B parameter upon complex formation (the nephelauxetic effect) suggests a degree of covalency in the metal-ligand bond.

The electronic spectra of complexes of this ligand can be used to calculate these parameters. For example, in an octahedral Ni(II) complex, the energies of the spin-allowed d-d transitions can be used to determine Δo and B. These parameters are valuable for understanding the electronic structure and predicting the magnetic properties of the complexes. The study of iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine has shown how theoretical models can be used to analyze metal-ligand π-bonding. whiterose.ac.uk

Principles of Metal Ion Extraction Utilizing this compound-Based Ligands

Ligands capable of forming stable, neutral, and lipophilic complexes with metal ions can be employed in solvent extraction for the separation and purification of metals. The principle behind this process is the selective transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the extracting ligand.

Derivatives of this compound have shown potential for the extraction of various metal ions, including Cu(II), Cd(II), Pb(II), Co(II), Ni(II), Zn(II), and Fe(II). researchgate.net The extraction process typically involves the following steps:

Complex Formation: The ligand, dissolved in an organic solvent, is brought into contact with an aqueous solution containing the metal ions. At the interface between the two phases, the ligand coordinates with the metal ions to form a neutral metal-ligand complex.

Phase Transfer: The resulting metal complex is more soluble in the organic phase than in the aqueous phase, leading to its transfer into the organic solvent.

Stripping: The metal ion can then be recovered from the organic phase by changing the conditions, for example, by treating the organic phase with an acidic aqueous solution, which protonates the ligand and breaks the complex, transferring the metal ion back to the aqueous phase.

The efficiency and selectivity of the extraction process depend on several factors, including the pH of the aqueous phase, the concentration of the ligand, the nature of the organic solvent, and the stability of the metal-ligand complex. By carefully controlling these parameters, it is possible to achieve selective extraction of a target metal ion from a mixture. 4-Acylpyrazol-5-ones, which are related to the title compound, are known to be effective extractants for metal ions at lower pH values compared to other β-diketones. elixirpublishers.com

Theoretical and Computational Chemistry Studies on 1 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometric properties of molecules. nih.gov For compounds like 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict the most stable three-dimensional conformation (optimized geometry). nih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The optimized structure reveals the spatial arrangement of the 3,5-dimethylpyrazole (B48361) ring relative to the acetyl group. In related N-substituted pyrazoles, the pyrazole (B372694) ring itself is generally planar, while the substituent group may be twisted out of this plane. researchgate.net For instance, in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene (B151609) ring is twisted out of the pyrazole plane by a dihedral angle of 31.38 (12)°. This type of structural information is crucial for understanding the molecule's steric and electronic properties.

| Parameter | Typical Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.38 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~105° |

| C3-C4-C5 Bond Angle | ~106° |

| C4-C5-N1 Bond Angle | ~105° |

| C5-N1-N2 Bond Angle | ~112° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the charge distribution and reactive sites within a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the MEP map would typically show a region of negative potential (usually colored red or yellow) around the carbonyl oxygen atom of the acetyl group, highlighting its susceptibility to electrophilic attack. The nitrogen atom at position 2 of the pyrazole ring also represents a nucleophilic center. Regions of positive potential (blue) are generally found around the hydrogen atoms, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's electron-donating ability (nucleophilicity), while the LUMO energy relates to its electron-accepting ability (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO may be localized on a substituent group, depending on its electronic nature. These analyses provide a theoretical basis for predicting how the molecule will interact and react.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |

Computational Simulations of Reaction Pathways and Mechanistic Insights

Computational chemistry allows for the simulation of reaction pathways, providing detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, simulations can be used to study reactions such as hydrolysis of the acetyl group or electrophilic substitution on the pyrazole ring.

Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from reactants to products through the transition state. Such studies on related pyrazole derivatives have elucidated mechanisms, for example, showing that alkylation preferentially occurs at the N2 nitrogen atom. researchgate.net These calculations determine the activation energies and geometries of transition states, which are critical for understanding reaction rates and selectivity. researchgate.net

More advanced techniques, such as those using neural network potentials, can efficiently explore complex reaction networks, like those involved in cyclization reactions, by estimating activation energies for numerous potential pathways. arxiv.org Such approaches could be applied to understand the reactivity of the vinyl-like character of the N-C bond in N-acetylpyrazoles or potential rearrangements and cyclizations under specific conditions.

Molecular Docking Simulations for Analyzing Molecular Interactions (excluding biological applications)

While molecular docking is widely used in drug design, it is also a powerful tool for analyzing non-covalent interactions in non-biological systems. For this compound, docking simulations can predict how it interacts with host molecules or materials, such as polymers, cyclodextrins, or metal-organic frameworks (MOFs).

A relevant example is the use of pyrazolate-based MOFs for the selective capture of small molecules like formaldehyde (B43269). researchgate.netscilit.com Computational simulations, including DFT and molecular docking, were used to understand the binding mechanism. researchgate.netscilit.com It was shown that the pyrazole moieties within the MOF structure can interact with guest molecules through mechanisms like chemisorption. researchgate.net

Similarly, docking simulations could be employed to study the potential encapsulation of this compound within the pores of a MOF or the cavity of a cyclodextrin. These simulations would calculate the binding affinity (docking score) and identify the specific intermolecular forces involved, such as hydrogen bonds, van der Waals forces, or π-π stacking interactions between the pyrazole ring and an aromatic linker in a MOF. researchgate.net This provides insight into the potential use of such materials for the selective adsorption, storage, or separation of pyrazole derivatives.

Quantitative Structure-Reactivity/Coordination Relationship (QSRR/QSCR) Methodologies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Coordination Relationship (QSCR) are methodologies that aim to build mathematical models correlating a molecule's structural or computational descriptors with its reactivity or coordination ability.

QSRR: For a series of substituted pyrazoles, a QSRR model could be developed to predict reactivity in a specific reaction, such as the rate of hydrolysis of the N-acetyl group. This involves calculating a set of molecular descriptors (e.g., electronic properties like atomic charges, FMO energies, or steric parameters) for each compound and using statistical methods to find a correlation with experimentally measured reaction rates. It has been noted that NMR data can be used for reactivity predictions in heterocyclic compounds, which could be integrated into a QSRR framework. nih.gov

QSCR: Pyrazoles are extensively used as ligands in coordination chemistry due to the electron-donating ability of their nitrogen atoms. mdpi.comresearchgate.net A QSCR study could model the coordination behavior of this compound and its analogs with various metal ions. Computational descriptors (e.g., the charge on the nitrogen atoms, HOMO energy, dipole moment) could be correlated with experimental data like the stability constants of the resulting metal complexes. Such models are valuable for predicting the binding affinity of new pyrazole-based ligands towards specific metals, aiding in the design of new coordination compounds or catalysts. mdpi.com

Advanced Applications and Emerging Research Frontiers for 1 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanone

Utility as a Versatile Building Block and Precursor in Complex Organic Synthesis

The N-acetyl group and the dimethyl-substituted pyrazole (B372694) ring of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone provide multiple reactive sites, rendering it a highly adaptable building block for the synthesis of more complex molecular architectures. Its utility is particularly evident in the construction of fused heterocyclic systems, which are of considerable interest in medicinal and materials chemistry.

One of the key applications of pyrazole derivatives, and by extension this compound, is in the synthesis of pyrazolopyrimidines. These fused heterocyclic compounds are analogues of purines and have demonstrated a wide range of biological activities. The general synthetic strategy involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species. While not directly starting from this compound, the corresponding 5-amino-3-methyl-1H-pyrazole, which can be derived from it, is a common precursor in these reactions. For instance, the reaction of 5-aminopyrazoles with enaminones or chalcones in the presence of a catalyst can lead to the formation of various substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Furthermore, the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds, can be applied to N-substituted 3,5-dimethylpyrazoles to introduce a formyl group at the 4-position of the pyrazole ring. researchgate.net This transformation converts the relatively simple pyrazole core into a more functionalized pyrazole-4-carbaldehyde, which is a versatile intermediate for the synthesis of a wide array of derivatives, including Schiff bases and other complex heterocyclic systems. ijpcbs.com

The Knoevenagel condensation is another important reaction where the acetyl group of this compound could potentially be activated to react with aldehydes and ketones. This reaction typically involves the condensation of an active hydrogen compound with a carbonyl group, leading to the formation of a new carbon-carbon double bond. wikipedia.orgresearchgate.net By modifying the reaction conditions, the acetyl group could serve as the active methylene (B1212753) component, opening up pathways to various α,β-unsaturated ketone derivatives.

The following table summarizes some of the key transformations and resulting compounds that can be derived from pyrazole precursors related to this compound.

| Precursor | Reagent(s) | Reaction Type | Product Class |

| 5-Amino-3-methyl-1H-pyrazole | Enaminones/Chalcones | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines |

| N-Alkyl-3,5-dimethyl-1H-pyrazole | Vilsmeier-Haack reagent (POCl₃/DMF) | Formylation | Pyrazole-4-carbaldehydes |

| Pyrazolone | Aldehydes, Malononitrile | Knoevenagel Condensation | Pyranopyrazoles |

| 1-Aryl-2-bromoethanone | 3,5-Dimethylpyrazole (B48361) | N-alkylation | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone |

Catalytic Applications Involving this compound and its Derivatives (e.g., in enantioselective reactions)

The nitrogen atoms in the pyrazole ring of this compound and its derivatives can act as excellent coordinating sites for metal ions, making them attractive candidates for the development of novel catalysts. The derivatization of the acetyl group can lead to the formation of various ligands, such as Schiff bases, which can then be complexed with transition metals to create catalytically active species.

Schiff bases derived from pyrazole aldehydes, which can be synthesized from 3,5-dimethylpyrazoles via the Vilsmeier-Haack reaction, have been shown to form stable complexes with various transition metals like Cu(II), Ni(II), and Co(II). researchgate.net These metal complexes have demonstrated catalytic activity in a range of organic transformations. For example, Schiff base-metal complexes have been employed as catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcones. mdpi.com

In the realm of enantioselective catalysis, the development of chiral ligands is of paramount importance. Derivatives of this compound can serve as scaffolds for the synthesis of such ligands. For instance, the acetyl group can be modified to introduce chiral auxiliaries, or the pyrazole ring itself can be incorporated into a larger chiral framework. These chiral pyrazole-containing ligands can then be used in asymmetric synthesis to control the stereochemical outcome of a reaction.

An example of the catalytic potential of pyrazole derivatives is seen in organocatalyzed Michael addition reactions. While not directly involving this compound, studies have shown that chiral primary amines can catalyze the enantioselective Michael addition of 2-pyrazolin-5-ones to α,β-unsaturated ketones, yielding β-(3-hydroxypyrazol-1-yl)ketones with high enantioselectivity. nih.gov This highlights the potential of the pyrazole moiety to participate in and influence the stereochemical course of asymmetric reactions.

The table below provides an overview of the catalytic applications of pyrazole derivatives.

| Pyrazole Derivative | Catalyst Type | Reaction | Application |

| Pyrazole-derived Schiff base-metal complexes | Homogeneous Catalyst | Claisen-Schmidt Condensation | Synthesis of Chalcones |

| Chiral pyrazole-containing ligands | Asymmetric Catalyst | Various asymmetric reactions | Enantioselective Synthesis |

| 2-Pyrazolin-5-one | Organocatalyst Precursor | Michael Addition | Synthesis of chiral β-(3-hydroxypyrazol-1-yl)ketones |

Integration into Advanced Materials Science and Engineering

The unique electronic and coordination properties of the pyrazole ring make this compound and its derivatives promising candidates for incorporation into advanced materials. These materials can find applications in various fields, including electronics, sensing, and gas storage.

One area of significant interest is the use of pyrazole-based ligands in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and separation, catalysis, and sensing. Pyrazole derivatives can act as organic linkers that connect metal nodes to form the porous framework. The functional groups on the pyrazole ring can be tailored to control the pore size, shape, and chemical environment of the MOF, thereby influencing its properties. For instance, pyrazole-dicarboxylate based MOFs have been investigated for the selective capture of formaldehyde (B43269) from indoor air. mdpi.com

Another emerging application is in the development of chemosensors. The pyrazole moiety can act as a recognition site for specific analytes, and its electronic properties can be modulated upon binding, leading to a detectable signal, such as a change in color or fluorescence. nih.gov Derivatives of this compound could be designed to selectively bind to metal ions or other small molecules, making them useful components in sensor devices.

Furthermore, the pyrazole nucleus can be incorporated into polymers to create materials with novel properties. For example, methacrylate (B99206) monomers containing a pyrazole group have been synthesized and polymerized to yield pyrazole-derived polymers. researchgate.netbohrium.com These polymers may exhibit interesting thermal and optical properties due to the presence of the heterocyclic ring in the side chain. The acetyl group of this compound could be a handle for polymerization or for grafting onto existing polymer backbones.

The table below highlights some of the applications of pyrazole derivatives in materials science.

| Material Type | Role of Pyrazole Derivative | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage and separation, formaldehyde capture |

| Chemosensors | Recognition and Signaling Moiety | Detection of metal ions and small molecules |

| Polymers | Monomer or Functional Group | Materials with tailored thermal and optical properties |

| Azo Dyes | Chromophoric Core | Textile and other coloring applications |

Conclusion and Future Perspectives in the Academic Research of 1 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanone

Synthesis of Novel Analogs and Unexplored Derivatization Opportunities

The core structure of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone offers a wealth of opportunities for the synthesis of novel analogs with tailored properties. Future synthetic endeavors are likely to focus on several key areas of derivatization that remain largely unexplored.

One promising avenue lies in the modification of the ethanone (B97240) moiety. While some research has explored the creation of oxime ether derivatives from related 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone compounds, a systematic exploration of reactions at the acetyl group of the title compound is warranted. ej-chem.org This could include the synthesis of a wider range of ketoximes, hydrazones, and thiosemicarbazones, which are known to be valuable synthons for generating further heterocyclic systems or compounds with potential biological activities.

Furthermore, functionalization of the pyrazole (B372694) ring itself presents significant opportunities. Although the 3 and 5 positions are methylated in the parent compound, the C4 position remains a prime target for electrophilic substitution reactions. The introduction of various functional groups, such as nitro, halogen, or acyl groups, at this position could dramatically alter the electronic properties and steric profile of the molecule, leading to novel analogs with unique characteristics. For instance, the synthesis of 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone demonstrates the feasibility of introducing an azo group at the C4 position, opening the door to a new class of pyrazole-based dyes or biologically active agents. nih.govtojqi.net

Another area of interest is the exploration of alternative substituents on the pyrazole ring in place of the methyl groups. The development of synthetic routes to analogs with different alkyl, aryl, or functionalized groups at the 3 and 5 positions would significantly expand the chemical space of this compound class. Additionally, the synthesis of analogs where the pyrazole nitrogen is linked to moieties other than an acetyl group, such as substituted aryl or alkyl chains, could lead to compounds with diverse applications. For example, the synthesis of 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone illustrates the potential for derivatization at the N1 position. nih.govresearchgate.net

The following table summarizes potential derivatization opportunities for this compound:

| Reactive Site | Potential Derivatization Reactions | Potential Analog Structures |

| Ethanone Moiety (C=O) | Ketalization, Wittig reaction, Reduction to alcohol, Grignard reaction | Acetals, Alkenes, Secondary alcohols, Tertiary alcohols |

| Ethanone Moiety (α-carbon) | Halogenation, Aldol condensation | α-Halo ketones, β-Hydroxy ketones |

| Pyrazole Ring (C4 position) | Nitration, Halogenation, Friedel-Crafts acylation, Vilsmeier-Haack formylation | 4-Nitro, 4-Halo, 4-Acyl, 4-Formyl derivatives |

| Pyrazole Ring (N1 position) | Removal of acetyl group and re-alkylation/arylation | N-Alkyl, N-Aryl, N-Heteroaryl derivatives |

| Methyl Groups (C3 & C5) | Oxidation, Halogenation (radical) | Carboxylic acids, Halomethyl derivatives |

Future research in this area will likely leverage modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions, to access a diverse library of novel analogs efficiently and sustainably. acs.org

Design and Development of New Coordination Complexes with Tuned Properties

The nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanone group in this compound make it an excellent candidate as a ligand for the formation of coordination complexes with a wide range of metal ions. The development of new coordination complexes with this ligand and its derivatives holds significant promise for applications in catalysis, materials science, and bioinorganic chemistry.

Future research will likely focus on the systematic investigation of the coordination chemistry of this compound with various transition metals, lanthanides, and main group elements. By carefully selecting the metal center and ancillary ligands, it is possible to tune the electronic, magnetic, and optical properties of the resulting complexes. For instance, the synthesis of complexes with metals like copper(II), zinc(II), and nickel(II) could lead to new materials with interesting magnetic or luminescent properties. researchgate.net

The design of polydentate ligands based on the this compound scaffold is another exciting direction. By introducing additional coordinating groups to the molecule, it is possible to create ligands that can form more stable and structurally diverse complexes. For example, incorporating a pyridine (B92270) ring at the N1 position, as seen in 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole, can create a bidentate N,N-donor ligand capable of forming stable chelates with metal ions. researchgate.net Similarly, derivatization at the C4 position with a coordinating arm could lead to tridentate or even tetradentate ligands.

A particularly interesting area for future exploration is the synthesis of mixed-metal complexes using heteroditopic ligands derived from this compound. A related ligand, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetylacetone, which combines a hard acetylacetone (B45752) donor site with a softer pyrazole donor site, has been shown to selectively coordinate to different metal ions, leading to the formation of mixed-metal complexes. bohrium.com This strategy could be applied to create novel materials with synergistic properties arising from the presence of multiple metal centers in a well-defined arrangement.

The following table provides examples of potential coordination complexes with derivatives of this compound:

| Ligand Derivative | Potential Metal Ions | Potential Coordination Modes | Potential Applications |

| This compound | Cu(II), Zn(II), Ni(II), Co(II) | Monodentate (N2), Bidentate (N2, O) | Catalysis, Luminescent materials |

| 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | Ru(II), Rh(III), Pd(II) | Bidentate (N2, NH2) | Homogeneous catalysis |

| 1-(3,5-bis(pyridyl)-1H-pyrazol-1-yl)ethanone | Fe(II), Co(II), Ni(II) | Tridentate (N,N,N) | Spin-crossover materials |

| 1-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | Lanthanides (e.g., Eu, Tb) | Bridging carboxylate | Luminescent sensors |

Advancements in Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry has emerged as an indispensable tool in modern chemical research, and its application to the study of this compound and its analogs is expected to grow significantly. Advanced computational methods can provide deep insights into the electronic structure, reactivity, and potential interactions of these molecules, thereby guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations will continue to be a cornerstone for investigating the fundamental properties of pyrazole derivatives. researchgate.netaip.org DFT can be employed to accurately predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and spectroscopic behavior of these compounds. Furthermore, DFT-based methods can be used to calculate reaction pathways and transition states, providing valuable information for optimizing synthetic procedures and predicting the regioselectivity of derivatization reactions.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach for the rational design of novel pyrazole derivatives with desired biological activities. nih.govnih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their experimentally determined activities, QSAR models can be used to predict the potency of virtual compounds and prioritize them for synthesis. Both 2D-QSAR, which considers topological descriptors, and more advanced 3D-QSAR and 5D-QSAR methods, which also account for the three-dimensional structure and induced-fit effects, will be instrumental in this regard. nih.govnih.gov